Azocane-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Carbonyl compounds, including Azocane-1-carbonyl chloride, can undergo a variety of chemical reactions. These include nucleophilic addition reactions, where the carbon atom, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. The C=O group opens possibilities for many types of chemical reactions . Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Applications De Recherche Scientifique

Organocatalytic Asymmetric Arylation

Azocane-1-carbonyl chloride derivatives have been explored for their potential in organocatalysis, particularly in asymmetric arylation processes. A study demonstrated the effectiveness of azo groups, which are related to this compound, as both directing and activating groups for organocatalytic asymmetric arylation of indoles. This process, facilitated by chiral phosphoric acid as a catalyst, yielded axially chiral arylindoles with excellent enantioselectivities, highlighting its utility in creating chiral compounds for pharmaceutical applications (Qi et al., 2018).

Advanced Oxidation Processes

In environmental chemistry, the interaction of this compound related compounds with chloride ions during the degradation of azo dyes has been studied. Research on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation processes revealed that chloride ions can have both inhibitory and accelerating effects on dye degradation. This study contributes to understanding how chloride-rich wastewater can be treated more effectively, potentially guiding the development of new treatment methods for azo dye-contaminated water (Yuan et al., 2011).

Azide-Free Synthesis of 1,2,3-Triazoles

The azide-free synthesis of 1,2,3-triazoles represents another area of application, where this compound analogs could play a role in safer and more efficient synthetic routes. This approach eliminates the need for toxic and potentially explosive azides, offering a powerful alternative for assembling diverse 1,2,3-triazoles, which are valuable in biology, material science, and organic synthesis (Chen et al., 2017).

Organocatalytic Asymmetric Additions

Furthermore, this compound and its derivatives find applications in organocatalytic asymmetric additions, such as the aza-Michael addition and the aza-Morita–Baylis–Hillman reaction. These reactions are pivotal for constructing chiral molecules, which are essential in developing pharmaceuticals and natural product synthesis. The use of organocatalysis in these reactions demonstrates the versatility of this compound related compounds in facilitating enantioselective synthesis under mild conditions (Wang et al., 2012).

Mécanisme D'action

Target of Action

It’s known that this compound is involved in the formation of substituted azocanes . Azocanes are eight-membered N-heterocyclic ring systems that are prevalent in a range of biologically significant targets .

Mode of Action

Azocane-1-carbonyl chloride interacts with its targets through a Rhodium-catalyzed cycloaddition fragmentation process . Specifically, exposure of diverse N-cyclopropylacrylamides to phosphine-ligated cationic Rh(I) catalyst systems under a CO atmosphere enables the directed generation of rhodacyclopentanone intermediates . Subsequent insertion of the alkene component is followed by fragmentation to give the heterocyclic target .

Biochemical Pathways

The compound’s involvement in the formation of substituted azocanes suggests it may influence pathways related to these structures .

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and potential interactions with other substances .

Result of Action

The result of this compound’s action is the formation of substituted azocanes . These structures are prevalent in a range of biologically significant targets , suggesting that the compound’s action could have significant molecular and cellular effects.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a CO atmosphere and a Rh(I) catalyst system . These conditions enable the directed generation of rhodacyclopentanone intermediates, which are crucial for the compound’s mode of action .

Propriétés

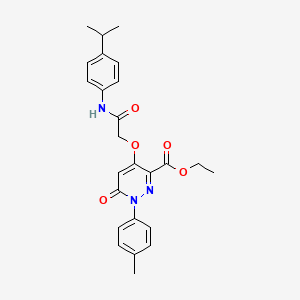

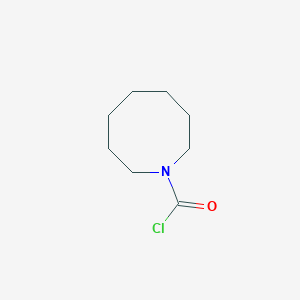

IUPAC Name |

azocane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREQKLXCRIQJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)

![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2960722.png)

![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)

![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)